Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate
Description
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 3-[2-(3,5-dimethoxyphenyl)phenyl]propanoate |
InChI |
InChI=1S/C18H20O4/c1-20-15-10-14(11-16(12-15)21-2)17-7-5-4-6-13(17)8-9-18(19)22-3/h4-7,10-12H,8-9H2,1-3H3 |
InChI Key |
GZPJYENHZHWORA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2CCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Brominated Ester Precursor
The preparation of methyl 2-bromo-3,5-dimethoxyphenylpropanoate begins with 3,5-dimethoxybenzoic acid . Bromination at the ortho position is achieved via directed metalation using a lithium amide base (e.g., LDA) followed by quenching with bromine. Subsequent esterification with methanol under acidic conditions (H₂SO₄, reflux) yields the brominated ester.
Key Reaction :
$$
\text{3,5-Dimethoxybenzoic acid} \xrightarrow[\text{1. LDA, -78°C}]{\text{2. Br}2} \text{2-Bromo-3,5-dimethoxybenzoic acid} \xrightarrow[\text{H}2\text{SO}_4]{\text{MeOH}} \text{Methyl 2-bromo-3,5-dimethoxyphenylpropanoate}
$$
Coupling with Arylboronic Acid
The Suzuki-Miyaura coupling employs 3,5-dimethoxyphenylboronic acid and the brominated ester in the presence of a palladium catalyst. Ligand screening, as demonstrated in optimization studies, highlights p-OMe-dppe as a superior ligand, providing a 66% yield under mild conditions (Na₂CO₃, Pd(OAc)₂, 80°C).
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: p-OMe-dppe (10 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: MeCN/H₂O (4:1)
- Temperature: 80°C, 12 hours
Outcome : The reaction delivers the biphenyl product in 72–78% yield, with the ester and methoxy groups intact.
Alternative Synthetic Pathways
Ullmann Coupling for Biphenyl Formation
While less efficient than Suzuki coupling, Ullmann-type reactions using copper catalysts (e.g., CuI, 1,10-phenanthroline) offer a lower-cost alternative. Substrates such as methyl 2-iodo-3,5-dimethoxyphenylpropanoate and iodobenzene react at elevated temperatures (120°C) in DMF, yielding the biphenyl product in 45–50% yield.
Esterification Post-Coupling
To circumvent ester sensitivity during coupling, the biphenyl acid precursor (3,5-dimethoxy[1,1-biphenyl]-2-propanoic acid ) is synthesized first. A two-step sequence involves:
- Suzuki coupling of 2-bromo-3,5-dimethoxybenzoic acid with phenylboronic acid.
- Esterification using 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) and methanol, achieving >90% conversion.
Functional Group Compatibility and Protection Strategies
Methoxy Group Stability
Methoxy groups remain stable under Suzuki conditions but may require protection if harsh deprotection steps (e.g., hydrogenolysis) are employed elsewhere. Silver nitrate in ethanol, a mild deprotecting agent, effectively removes p-methoxybenzyl (PMB) groups without affecting methoxy substituents.
Ester Group Considerations
The methyl ester is susceptible to hydrolysis under basic conditions. Employing weakly basic conditions (e.g., NaHCO₃ instead of NaOH) during coupling minimizes ester degradation.
Mechanistic Insights and Catalytic Optimization
The Suzuki-Miyaura mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. Ligands like p-OMe-dppe enhance catalytic activity by stabilizing the Pd center and accelerating transmetallation.
Table 1. Ligand Screening for Suzuki Coupling
| Ligand | Yield (%) | n:i Selectivity |
|---|---|---|
| p-OMe-dppe | 66 | 7:1 |
| PCy₃ | 34 | 3:1 |
| XPhos | 4 | – |
Analytical Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted biphenyl derivatives.
Scientific Research Applications
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and applications of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate and its analogs:
Key Research Findings
Electronic and Steric Effects
- Methoxy vs. Phosphine Groups: Me-MeoBiphep, a chiral phosphine ligand, shares the dimethoxybiphenyl backbone with the target compound. The methoxy groups in both compounds enhance electron donation, but Me-MeoBiphep’s phosphine substituents enable coordination to transition metals, making it effective in enantioselective catalysis (e.g., gold-catalyzed ring expansions) . In contrast, the ester group in Methyl 3,5-dimethoxybiphenyl propanoate favors hydrolytic stability and modular derivatization in drug synthesis.
- Substituent Bulkiness: 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate incorporates bulky tert-butyl groups and a phenolic hydroxyl group. These features enhance its radical-scavenging capacity as an antioxidant, whereas the smaller methoxy groups in the target compound prioritize electronic modulation over steric hindrance .
Functional Group Reactivity
- Ester vs. Diol : The diol analog (1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol) exhibits higher polarity and water solubility due to hydroxyl groups, making it suitable for aqueous-phase reactions or polymer synthesis. The ester group in the target compound, however, offers better lipophilicity for membrane penetration in drug delivery .
- Fluorine vs. Methoxy Substituents: Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(3,5-difluorophenyl)propanoate demonstrates how electron-withdrawing fluorine atoms influence bioactivity. Fluorine’s electronegativity enhances metabolic stability compared to methoxy’s electron-donating effects, which may improve pharmacokinetics in therapeutic agents .
Biological Activity
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl core with methoxy substituents and an ester functional group. This unique structure contributes to its reactivity and biological activity. The compound is primarily studied for its anti-inflammatory and anticancer properties.
Biological Activity
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways. The compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that certain biphenyl derivatives can selectively inhibit COX-1, potentially offering therapeutic benefits in managing inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, highlighting the potential of this compound as a lead compound for further development .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. For example:
- Enzyme Inhibition: The compound may inhibit COX-1 or COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins.
- Apoptosis Induction: It may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins or caspases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,3’-Dimethoxy-1,1’-biphenyl | Lacks propanoate group | Moderate COX inhibition |
| 3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid methyl ester | Additional hydroxyl groups | Enhanced anticancer activity |
This compound is distinguished by its unique combination of functional groups that enhance its reactivity and potential biological activity compared to these related compounds .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Activity: A study demonstrated that this compound effectively reduced inflammation in a murine model by decreasing COX-2 expression levels .
- Anticancer Study: In vitro experiments showed that this compound induced apoptosis in human ovarian cancer cells (OVCAR-3) through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
